Tioclomarol

Vue d'ensemble

Description

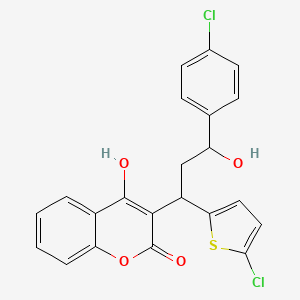

Le Tioclomarol est un anticoagulant appartenant à la classe des antagonistes de la vitamine K 4-hydroxycoumarine. Il s'agit d'un médicament de deuxième génération principalement utilisé comme rodenticides, efficace pour contrôler les rongeurs résistants aux autres anticoagulants .

Applications De Recherche Scientifique

Tioclomarol has several scientific research applications:

Chemistry: It is used as a model compound in studies involving anticoagulants and vitamin K antagonists.

Biology: Research on its effects on biological systems, particularly its anticoagulant properties, is ongoing.

Medicine: Although primarily used as a rodenticide, its mechanism of action provides insights into the development of new anticoagulant drugs.

Industry: Its use in controlling rodent populations in agricultural and urban settings is well-documented

Mécanisme D'action

Target of Action

Tioclomarol is an anticoagulant of the 4-hydroxycoumarin vitamin K antagonist type . It primarily targets the vitamin K epoxide reductase complex , which is essential for the synthesis of clotting factors in the liver .

Mode of Action

As a vitamin K antagonist, this compound inhibits the reduction of vitamin K and its 2,3 epoxide . This inhibition disrupts the vitamin K cycle, leading to a decrease in the synthesis of vitamin K-dependent clotting factors . The result is a reduction in the blood’s ability to form clots.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the vitamin K cycle . By inhibiting the reduction of vitamin K and its 2,3 epoxide, this compound disrupts the cycle and decreases the synthesis of vitamin K-dependent clotting factors . This leads to a downstream effect of reduced blood clotting.

Pharmacokinetics

Information on its absorption, distribution, metabolism, and excretion (ADME) is currently unavailable

Result of Action

The primary molecular effect of this compound is the inhibition of the vitamin K epoxide reductase complex . This leads to a decrease in the synthesis of vitamin K-dependent clotting factors, reducing the blood’s ability to form clots

Action Environment

Environmental factors can influence the action, efficacy, and stability of antimicrobials like this compound . Factors such as soil composition, animal husbandry practices, waste management, potable and wastewater conditions, and food safety practices can all potentially impact the effectiveness of this compound . .

Méthodes De Préparation

La synthèse du Tioclomarol implique la réaction de dérivés de 4-chlorophényle et de 5-chloro-2-thiényle avec la 3-hydroxypropyl-2-hydroxy-4H-chromén-4-one. Les conditions réactionnelles incluent généralement l'utilisation de solvants organiques et de catalyseurs pour faciliter la formation du produit souhaité . Les méthodes de production industrielles peuvent impliquer une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés.

Analyse Des Réactions Chimiques

Le Tioclomarol subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé dans des conditions spécifiques pour former différents dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier ses groupes fonctionnels, conduisant à la formation de produits réduits.

Substitution : Les réactions de substitution, en particulier celles impliquant des halogènes, peuvent conduire à la formation de divers dérivés substitués.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et des agents halogénants comme le chlore. Les principaux produits formés dépendent des conditions réactionnelles spécifiques et des réactifs utilisés.

Applications de recherche scientifique

Le this compound présente plusieurs applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle dans les études impliquant des anticoagulants et des antagonistes de la vitamine K.

Biologie : Des recherches sur ses effets sur les systèmes biologiques, en particulier ses propriétés anticoagulantes, sont en cours.

Médecine : Bien qu'il soit principalement utilisé comme rodenticides, son mécanisme d'action fournit des informations sur le développement de nouveaux médicaments anticoagulants.

Industrie : Son utilisation pour contrôler les populations de rongeurs dans les milieux agricoles et urbains est bien documentée

Mécanisme d'action

Le this compound exerce ses effets en inhibant l'enzyme époxyde réductase de la vitamine K, qui est cruciale pour l'activation des facteurs de coagulation dépendants de la vitamine K. Cette inhibition empêche la formation de facteurs de coagulation actifs, conduisant à une anticoagulation. Les cibles moléculaires comprennent l'enzyme elle-même et les voies impliquées dans la synthèse des facteurs de coagulation .

Comparaison Avec Des Composés Similaires

Le Tioclomarol est unique parmi les anticoagulants en raison de sa structure spécifique et de son mécanisme d'action. Les composés similaires comprennent :

Warfarine : Un autre dérivé de la 4-hydroxycoumarine ayant des propriétés anticoagulantes.

Brodifacoum : Un rodenticides anticoagulant puissant ayant un mécanisme d'action similaire.

Difénacoum : Un autre rodenticides ayant des similitudes structurelles avec le this compound

L'efficacité du this compound contre les populations de rongeurs résistantes le distingue de ces composés similaires.

Propriétés

IUPAC Name |

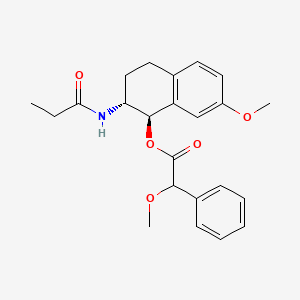

3-[3-(4-chlorophenyl)-1-(5-chlorothiophen-2-yl)-3-hydroxypropyl]-4-hydroxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16Cl2O4S/c23-13-7-5-12(6-8-13)16(25)11-15(18-9-10-19(24)29-18)20-21(26)14-3-1-2-4-17(14)28-22(20)27/h1-10,15-16,25-26H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRGOVNKNTPWHLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=O)O2)C(CC(C3=CC=C(C=C3)Cl)O)C4=CC=C(S4)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16Cl2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80875354 | |

| Record name | Tioclomarol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80875354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22619-35-8 | |

| Record name | Tioclomarol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22619-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tioclomarol [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022619358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tioclomarol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13451 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tioclomarol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80875354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tioclomarol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.014 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIOCLOMAROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5B7C16LFK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does Tioclomarol work as an anticoagulant?

A1: this compound, like other coumarin-derived anticoagulants, inhibits the vitamin K epoxide reductase complex 1 (VKORC1). This enzyme is crucial for the cyclic interconversion of vitamin K, a cofactor required for the post-translational modification (gamma-carboxylation) of specific glutamic acid residues in clotting factors II, VII, IX, and X. By blocking VKORC1, this compound disrupts the production of functional clotting factors, thereby inhibiting the coagulation cascade and producing an anticoagulant effect. [, , ]

Q2: Are there any analytical methods available for the detection and quantification of this compound in biological samples?

A3: Yes, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been identified as a suitable technique for the simultaneous determination of various anticoagulant compounds, including this compound, in biological matrices like plasma. This method offers high sensitivity and specificity, making it a valuable tool for monitoring this compound levels in clinical and research settings. []

Q3: Are there any recommendations regarding the splitting of this compound tablets for dosage adjustments?

A4: While one study investigated the impact of cutting various oral anticoagulant tablets, including this compound, into halves or quarters, it focused on the weight consistency of the resulting fragments rather than their impact on this compound's specific pharmacokinetics or pharmacodynamics. Therefore, further research is needed to determine whether splitting this compound tablets is advisable for dose adjustments. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(8-Chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)-3-pyridinol 1-Oxide](/img/structure/B584284.png)

![2H-Furo[2,3-E]indole](/img/structure/B584287.png)